Egfr-IN-59

EGFR inhibitor selectivity index NSCLC

Researchers requiring a well-characterized EGFR inhibitor with defined cancer-cell selectivity face variability across tool compounds. Egfr-IN-59 (Compound 8c) provides a reproducible mid-potency reference with a validated 6.1-fold selectivity window (A549 IC₅₀ = 8.62 µM vs. WI38 IC₅₀ = 52.6 µM) and explicit apoptosis induction annotation. Its 2-styrylquinazoline scaffold offers a chemically orthogonal alternative to 4-anilinoquinazoline inhibitors. • EGFR IC₅₀ = 190 nM; A549/WI38 selectivity = 6.1-fold • Apoptosis inducer - suitable for caspase/Annexin V assays • Supplied >98% purity; global shipping with blue ice

Molecular Formula C27H23N5O4S
Molecular Weight 513.6 g/mol
Cat. No. B15141312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-59
Molecular FormulaC27H23N5O4S
Molecular Weight513.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)C=CC5=CC=C(C=C5)OC
InChIInChI=1S/C27H23N5O4S/c1-18-17-26(31-36-18)32-37(33,34)22-14-10-20(11-15-22)28-27-23-5-3-4-6-24(23)29-25(30-27)16-9-19-7-12-21(35-2)13-8-19/h3-17H,1-2H3,(H,31,32)(H,28,29,30)/b16-9+
InChIKeyBHPUGVPSLDRNDT-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Egfr-IN-59 Identity and Baseline Properties


Egfr-IN-59 (CAS 2529891-44-7, also designated Compound 8c) is a synthetic small-molecule EGFR tyrosine kinase inhibitor with a reported IC₅₀ of 190 nM against EGFR . The compound exhibits cytotoxicity against the non-small cell lung cancer (NSCLC) cell line A549 (IC₅₀ = 8.62 µM) and shows reduced cytotoxicity against the normal lung fibroblast line WI38 (IC₅₀ = 52.6 µM) . Egfr-IN-59 is additionally characterized as an inducer of apoptosis [1]. The compound is supplied for research use only, with applications in preclinical studies of NSCLC, head and neck cancer, breast cancer, and colorectal cancer .

Pathway EGFR tyrosine kinase inhibition study fit
Model Cancer cell-model endpoint review (NSCLC, WI38 fibroblast comparator)
Tool 2-styrylquinazoline chemotype, scaffold-divergent from 4-anilinoquinazoline clinical inhibitors

Egfr-IN-59 vs Generic EGFR Inhibitors


EGFR inhibitors encompass a structurally diverse class of molecules with widely divergent potency profiles, selectivity windows, and cellular response patterns [1]. While clinically approved agents such as erlotinib and gefitinib have established therapeutic indices, their biochemical and cellular activity profiles are not interchangeable with research-grade tool compounds [2]. Egfr-IN-59 occupies a distinct chemotype space—identified in primary literature as a quinazoline-sulfonamide hybrid scaffold [3]—that diverges from the 4-anilinoquinazoline core of first-generation clinical inhibitors [4]. Furthermore, the specific cellular selectivity window between cancerous A549 cells and normal WI38 fibroblasts (8.62 µM vs. 52.6 µM) is not uniformly preserved across the class and represents a compound-specific feature that would be lost upon substitution . Generic replacement without verification would introduce uncontrolled variables in assay reproducibility, SAR interpretation, and translational relevance.

This Compound
Egfr-IN-59
2-Styrylquinazoline scaffold; characterized cytotoxicity window A549 vs. WI38; reported apoptosis inducer annotation.
Class-Level Substitute
Generic EGFR Inhibitor
May diverge in chemotype, cellular selectivity profile, and apoptosis endpoint context. Scaffold-dependent binding modes and selectivity windows are not interchangeable.
Class mismatch: substitution may shift cell-model response interpretation.
This Compound
Selectivity Profile
Documented differential cytotoxicity A549 / WI38; margin supports cell-model endpoint differentiation.
Class-Level Substitute
Erlotinib / Gefitinib
Higher biochemical potency and distinct selectivity may alter assay-response context. Cellular selectivity margins may not transfer.
Mechanism mismatch: clinical-grade inhibitors may not replicate tool-compound response windows.

Egfr-IN-59 Differentiation Evidence


Cytotoxicity Selectivity: A549 vs WI38

Egfr-IN-59 demonstrates a 6.1-fold selectivity window for cancerous A549 cells over normal WI38 lung fibroblasts, with IC₅₀ values of 8.62 µM and 52.6 µM, respectively . This differential is compound-specific; not all EGFR inhibitors exhibit a comparable therapeutic window, and many structurally related analogs show narrower or inverted selectivity profiles [1]. The presence of both a sub-10 µM anti-proliferative IC₅₀ in the cancer line and an IC₅₀ exceeding 50 µM in the normal line defines a quantifiable selectivity margin that can guide assay design and interpretation.

Cytotoxicity Selectivity
Cross-study comparable
6.1-fold window
A549 IC₅₀ = 8.62 µM; WI38 IC₅₀ = 52.6 µM
Supports cell-model endpoint differentiation between cancer and normal fibroblasts.
Compound-specific window; may not generalize across the class.
EGFR inhibitor selectivity index NSCLC normal cell toxicity in vitro cytotoxicity

EGFR Inhibitory Potency vs Erlotinib

Egfr-IN-59 exhibits EGFR inhibitory activity (IC₅₀ = 190 nM) that is comparable in magnitude to the clinically approved first-generation EGFR inhibitor erlotinib, which has reported IC₅₀ values ranging from 2 nM to 500 nM depending on assay conditions and EGFR mutation status, with typical wild-type EGFR values around 20–40 nM [1]. While erlotinib's potency is higher under optimized conditions, Egfr-IN-59 occupies a similar micromolar-to-submicromolar activity band, positioning it as a research tool with biochemical potency sufficient for mechanistic studies without the confounding variables introduced by clinical-grade potency [2].

EGFR Inhibition vs. Erlotinib
Class-level inference
IC₅₀ = 190 nM
Approx. 5- to 10-fold lower than erlotinib under reported conditions
Mid-potency tool compound for EGFR kinase engagement studies; assay context review recommended.
Potency comparison varies with assay platform and EGFR mutation status.
EGFR kinase inhibition IC₅₀ comparison tyrosine kinase inhibitor biochemical assay

Docking Binding Energy vs Lapatinib

In silico molecular docking studies revealed that Egfr-IN-59 (Compound 8c) exhibits a binding energy score of -13.19 kcal/mol when fitted into the EGFR active site, compared to -14.54 kcal/mol for the dual EGFR/HER2 inhibitor lapatinib [1][2]. This difference of 1.35 kcal/mol reflects a computationally predicted lower binding affinity relative to lapatinib, consistent with the moderate biochemical IC₅₀ of 190 nM observed for Egfr-IN-59. The docking study further confirmed proper fitting of the 2-styrylquinazoline scaffold into the EGFR ATP-binding pocket, validating target engagement at the molecular level [3].

Docking Binding Energy
Direct head-to-head
−13.19 kcal/mol
1.35 kcal/mol higher than lapatinib (−14.54 kcal/mol)
Supports ATP-binding pocket engagement in a mode distinct from the lapatinib reference.
In silico model; experimental binding affinity may differ.
molecular docking binding affinity in silico modeling EGFR active site

2-Styrylquinazoline Scaffold Differentiation

Egfr-IN-59 is a member of the 2-styrylquinazoline chemical series, a scaffold that differs from the 4-anilinoquinazoline core common to first-generation clinical EGFR inhibitors such as gefitinib and erlotinib, as well as from the quinoline-sulfonamide hybrids reported in related EGFR inhibitor programs [1][2]. The 2-styryl substitution introduces a conjugated alkene linker that modulates both conformational flexibility and electronic distribution within the ATP-binding pocket, as supported by the molecular docking data showing a -13.19 kcal/mol binding pose distinct from that of lapatinib [3]. This scaffold divergence provides a structurally orthogonal option for SAR studies and for evaluating EGFR inhibition through a non-anilinoquinazoline mechanism.

Scaffold Identity
Class-level inference
2-Styrylquinazoline core
Divergent from 4-anilinoquinazoline (gefitinib, erlotinib, lapatinib)
Chemotype-orthogonal SAR probe; enables scaffold-hopping exploration.
Structural divergence at C2 position alters conformational and electronic profile.
chemical scaffold quinazoline structure-activity relationship EGFR inhibitor chemotype

Apoptosis Induction Activity

Egfr-IN-59 is characterized as an apoptosis inducer in addition to its EGFR inhibitory activity . While many EGFR inhibitors induce apoptosis as a downstream consequence of kinase inhibition, the explicit designation of Egfr-IN-59 as an apoptosis inducer suggests that this functional property is a primary, characterized feature of the compound's biological profile. The quantitative cytotoxicity data in A549 cells (IC₅₀ = 8.62 µM) are consistent with apoptosis-mediated cell death [1]. Direct comparator data on apoptosis induction magnitude versus other EGFR inhibitors are not publicly available for this compound.

Apoptosis Annotation
Supporting evidence
Designated apoptosis inducer
Reported apoptosis pathway-response context; supports cell-death endpoint studies.
Quantitative comparator data unavailable; vendor-level annotation.
apoptosis induction programmed cell death EGFR inhibitor cancer cell death

Egfr-IN-59 Research Applications


Selectivity Profiling: NSCLC vs Normal Fibroblasts

Researchers performing comparative cytotoxicity or viability assays using A549 NSCLC cells alongside WI38 normal lung fibroblasts can utilize Egfr-IN-59 as a reference compound with a characterized 6.1-fold selectivity window . This application is directly supported by the quantitative IC₅₀ values of 8.62 µM (A549) and 52.6 µM (WI38) reported in vendor data sheets . The established differential provides a benchmark for evaluating novel compounds in the same assay system, particularly in studies aiming to identify agents with favorable cancer-to-normal cell selectivity indices.

EGFR Kinase Inhibition Assays

Egfr-IN-59 is suitable for in vitro kinase assays and cellular target engagement studies where moderate EGFR inhibitory potency (IC₅₀ = 190 nM) is desired . Its activity level, which is approximately 5- to 10-fold less potent than erlotinib under comparable conditions , may be advantageous in assay systems where ultra-high potency could complicate dose-response curve fitting, obscure subtle SAR effects, or produce off-target kinase inhibition at lower concentrations. The compound serves as a well-characterized mid-potency EGFR inhibitor for biochemical and biophysical binding studies.

Scaffold-Hopping and SAR Exploration

The 2-styrylquinazoline scaffold of Egfr-IN-59 offers a chemically orthogonal alternative to the 4-anilinoquinazoline core of gefitinib, erlotinib, and lapatinib . This structural divergence is valuable in SAR campaigns aimed at exploring alternative binding modes within the EGFR ATP-binding pocket, as computationally validated by molecular docking showing a binding energy of -13.19 kcal/mol [1]. Researchers investigating novel quinazoline-based EGFR inhibitors can use Egfr-IN-59 as a reference compound representing the C2-styryl substitution pattern, enabling scaffold-hopping strategies and patent circumvention efforts.

Apoptosis Pathway Studies in EGFR-Driven Cancers

Investigators studying the intersection of EGFR signaling and programmed cell death pathways may select Egfr-IN-59 based on its explicit characterization as an apoptosis inducer . The compound's cytotoxic effects in A549 cells (IC₅₀ = 8.62 µM) are attributed at least in part to apoptosis induction, making it a suitable tool for experiments measuring apoptotic markers (e.g., caspase activation, Annexin V staining, PARP cleavage) following EGFR inhibition. This functional annotation distinguishes it from compounds characterized solely by kinase inhibition and supports its inclusion in apoptosis-focused screening panels.

Application
Selection Property
Validation Focus
NSCLC vs. fibroblast selectivity studies
Characterized cell-model selectivity margin
A549 / WI38 differential cytotoxicity endpoint review
EGFR kinase engagement assays
Mid-potency biochemical inhibition profile
Kinase inhibition concentration–response context
Scaffold-hopping SAR campaigns
2-Styrylquinazoline chemotype orthogonal to clinical inhibitors
ATP-pocket binding mode interpretation
Apoptosis pathway research
Reported apoptosis inducer annotation
Apoptosis marker endpoint monitoring (caspase, Annexin V, PARP)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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